Cephalexin

Catalog No.
S523189
CAS No.
15686-71-2
M.F
C16H17N3O4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalexin

CAS Number

15686-71-2

Product Name

Cephalexin

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Solubility

10mg/mL
SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ALC, CHLOROFORM, ETHER
2.97e-01 g/L

Synonyms

Cephalexin; Cefalexin; Cephacillin; Ceporexin; Keflex; Celexin; Cephalexin Hemihydrate; Cephalexin Hydrochloride; Cephalexin Monohydrate; Cephalexin Monohydrochloride; Cephalexin Monohydrochloride, Monohydrate; Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer; Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer; Cephalexin, (6R-(6alpha,7beta))-Isomer; Cephalexin, Monosodium Salt; Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer; Ceporexine; Dihydride, Cephalexin; Hemihydrate, Cephalexin; Hydrochloride, Cephalexin; Monohydrate Cephalexin Monohydrochloride; Monohydrate, Cephalexin; Monohydrochloride, Cephalexin; Monohydrochloride, Monohydrate Cephalexin; Monosodium Salt Cephalexin; Palitrex

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Description

The exact mass of the compound Cephalexin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10mg/mlslightly sol in water; practically insol in alc, chloroform, ether2.97e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Antibacterial Activity against Specific Pathogens

Researchers utilize cephalexin to investigate its effectiveness against various bacterial strains. This can involve:

  • Minimum Inhibitory Concentration (MIC) determination: Evaluating the lowest concentration of cephalexin that inhibits bacterial growth .
  • Time-kill assays: Measuring the rate at which cephalexin kills bacteria over time .
  • Comparison with other antibiotics: Assessing the efficacy of cephalexin compared to other drugs against specific pathogens.

These studies provide valuable insights into the spectrum of activity of cephalexin and help identify potential resistances developing in bacterial populations.

Investigating Antibiotic Resistance Mechanisms

The rise of antibiotic-resistant bacteria is a significant public health concern. Research employs cephalexin to understand how bacteria develop resistance mechanisms. This can involve:

  • Identifying mutations in bacterial genes that confer resistance to cephalexin .
  • Studying the transfer of resistance genes between different bacterial strains .
  • Developing strategies to overcome or prevent the development of cephalexin resistance.

This research is crucial for developing new strategies to combat antibiotic resistance and ensure the continued effectiveness of cephalexin and other antibiotics.

Exploring Drug Delivery Systems

Researchers are constantly developing new approaches to improve drug delivery and efficacy. Cephalexin can serve as a model drug in these studies:

  • Nanoparticle-based delivery systems: Encapsulating cephalexin within nanoparticles allows for targeted delivery to infected tissues .
  • Controlled-release formulations: Designing formulations that release cephalexin slowly over time can improve treatment effectiveness and reduce side effects .

Cephalexin is a first-generation cephalosporin antibiotic, primarily used to treat bacterial infections. It is effective against a variety of gram-positive bacteria and some gram-negative organisms. The compound features a beta-lactam ring, which is critical for its antibacterial activity. Cephalexin is well-absorbed from the gastrointestinal tract and can be administered orally in various forms, including capsules and suspensions .

Cephalexin acts as a bactericidal antibiotic, meaning it kills bacteria. It works by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure mimics the natural substrate D-alanine-D-alanine, which bacteria use to build their cell walls. Cephalexin binds to the enzymes (transpeptidases) responsible for cell wall synthesis, preventing them from forming the cross-links necessary for a strong cell wall []. This weakened cell wall leads to bacterial cell death.

Physical and Chemical Properties

  • Melting point: 229 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water (1 in 1.5 parts), slightly soluble in alcohol []
  • Stability: Relatively stable in dry form, degrades in acidic or basic solutions []

Cephalexin is generally well-tolerated, but some side effects can occur, including diarrhea, nausea, and vomiting []. In rare cases, it can cause allergic reactions, including anaphylaxis [].

  • Toxicity: Cephalexin has low oral toxicity in humans [].
  • Flammability: Not flammable [].

The primary mechanism of action for cephalexin involves the inhibition of bacterial cell wall synthesis. This occurs through the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), disrupting the transpeptidation reaction necessary for cross-linking peptidoglycan layers in the bacterial cell wall. This disruption leads to cell lysis and death .

In addition to its antibacterial effects, cephalexin can undergo hydrolysis by beta-lactamase enzymes produced by resistant bacteria, rendering it ineffective. This enzymatic reaction highlights the importance of understanding bacterial resistance mechanisms when using cephalexin .

Cephalexin can be synthesized through several methods, often starting from 7-aminocephalosporanic acid (7-ACA). The synthesis typically involves:

  • Acylation: 7-ACA is acylated with phenylacetamide to introduce the phenylacetamido side chain.
  • Cyclization: The resulting compound undergoes cyclization to form the beta-lactam ring.
  • Purification: The product is then purified through crystallization or chromatography to yield cephalexin .

This synthetic route highlights the importance of maintaining specific conditions to ensure high yields and purity.

Cephalexin is widely used in clinical settings for treating various infections, including:

  • Skin and soft tissue infections: Effective against cellulitis and abscesses.
  • Respiratory tract infections: Utilized for pneumonia and bronchitis caused by susceptible organisms.
  • Urinary tract infections: Particularly effective due to its high renal excretion rate.
  • Bone infections: Occasionally used for osteomyelitis when caused by susceptible bacteria .

Cephalexin has several notable interactions with other medications:

  • Probenecid: This drug can delay the renal excretion of cephalexin, increasing its plasma concentration.
  • Metformin: Co-administration may lead to elevated levels of metformin in the body, necessitating dose adjustments.
  • Histamine H2 receptor antagonists: Drugs like cimetidine may reduce the absorption and efficacy of cephalexin .

These interactions underline the need for careful monitoring when prescribing cephalexin alongside other medications.

Cephalexin belongs to a class of antibiotics known as cephalosporins. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameGenerationSpectrum of ActivityResistance Mechanisms
CephalexinFirstPrimarily gram-positiveBeta-lactamase hydrolysis
CefazolinFirstBroad spectrum including some gram-negativesSimilar resistance mechanisms
CefuroximeSecondBroader gram-negative coverageMore resistant to certain beta-lactamases
CeftazidimeThirdExpanded gram-negative coverageIncreased resistance via efflux pumps

Cephalexin stands out due to its specific effectiveness against certain gram-positive bacteria while being less effective against some resistant strains compared to later generations like cefuroxime or ceftazidime .

Enzymatic Synthesis: Penicillin G Acylase-Mediated Transacylation

Enzymatic synthesis of cephalexin represents a green chemistry approach that offers significant advantages over traditional chemical methods. This methodology employs penicillin G acylase as the primary biocatalyst to facilitate the transacylation reaction between 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and phenylglycine methyl ester (PGME) [1] [2].

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through the reaction of penicillin G acylase with the acyl donor PGME, followed by nucleophilic attack by 7-ADCA to yield cephalexin [3]. This process occurs under kinetic control, meaning the reaction is terminated before equilibrium is reached to maximize product yield and minimize unwanted hydrolysis reactions [4] [5].

Reaction Optimization Parameters

The enzymatic synthesis requires careful optimization of several key parameters. Temperature optimization studies have demonstrated that lower temperatures favor cephalexin formation, with optimal ranges between 12-28°C depending on the specific reaction conditions [6] [7] [8]. pH optimization reveals that the enzyme exhibits maximum activity at pH 6.5-7.0, with synthesis rates decreasing at both higher and lower pH values [7] [8] [9].

The substrate concentration ratio significantly influences reaction outcomes. The optimal PGME to 7-ADCA molar ratio has been established at 3:1, with negligible yield improvements observed above this ratio and significant decreases below it [6] [10]. Higher substrate concentrations generally improve productivity, with studies reporting successful synthesis at 7-ADCA concentrations up to 300 millimolar [11].

Enzyme Immobilization Strategies

Immobilization of penicillin G acylase enhances enzyme stability and enables catalyst reuse. Glyoxyl-agarose immobilized penicillin acylase demonstrates exceptional operational stability with projected half-lives exceeding 1500 hours under optimal synthesis conditions [6]. Alternative immobilization matrices include sol-gel microparticles with magnetic properties, which facilitate easy catalyst recovery and demonstrate specific productivities of 5.9 millimoles per hour per gram of biocatalyst [10].

Yield and Productivity Data

Under optimized conditions, enzymatic synthesis achieves remarkable yields. Studies report maximum 7-ADCA conversion ratios of 99.3% with productivities reaching 200 millimoles per liter per hour in suspension aqueous solution systems [1]. In ethylene glycol co-solvent systems, yields approaching stoichiometric conversion have been achieved at optimized conditions of 12°C, pH 6.8, and 60% volume fraction ethylene glycol [6].

The addition of co-solvents substantially improves reaction performance. Ethylene glycol at 50% volume fraction increases maximum yields to 96%, significantly higher than aqueous systems [8]. Methanol addition similarly enhances kinetic stability of the synthesized cephalexin, resulting in higher maximum yields despite some reduction in enzyme activity [12].

Chemical Synthesis: Ring Expansion of Penicillin Derivatives

Chemical ring expansion methodology represents the traditional industrial approach for converting penicillin derivatives to cephalosporin structures. This process involves the transformation of the five-membered thiazolidine ring of penicillins into the six-membered dihydrothiazine ring characteristic of cephalosporins [13] [14].

Ring Expansion Mechanism

The chemical ring expansion proceeds through oxidation of penicillin sulfoxide intermediates, typically employing Baeyer-Villiger oxidation conditions [13] [15]. The process begins with the oxidation of penicillin G to form the corresponding sulfoxide, followed by thermal rearrangement to achieve ring expansion. The use of para-nitrobenzyl ester protecting groups has been demonstrated to improve synthesis efficiency in the conversion of penicillin sulfoxides to cephalexin [13].

Oxidative Ring Expansion Pathways

Recent mechanistic studies have elucidated the detailed pathway for oxidative ring expansion from penicillin to cephalosporin structures. The process involves initial hydrogen abstraction from methyl groups by highly reactive iron-oxo species, generating methylene radical intermediates that initiate ring rearrangement [16]. Subsequently, carbon-sulfur bond cleavage occurs concurrently with terminal carbon-carbon double bond formation, followed by thiyl radical migration to complete the ring expansion [16].

Bioconversion Approaches

Biological ring expansion represents an emerging alternative to purely chemical methods. Deacetoxycephalosporin C synthase, a nonheme iron and alpha-ketoglutarate-dependent dioxygenase, catalyzes the direct conversion of penicillin substrates to cephalosporin products [14] [16] [17]. This enzyme requires specific cofactors including iron, alpha-ketoglutarate, and ascorbate for optimal activity [18].

Streptomyces clavuligerus has been extensively studied for its ability to perform enzymatic ring expansion of penicillin G to deacetoxycephalosporin G [14] [17]. Optimization studies have identified key factors including substrate concentration, cofactor availability, and reaction conditions that influence conversion efficiency [17].

Industrial Implementation Challenges

The traditional chemical ring expansion process, while effective, presents several limitations including multiple reaction steps, high environmental impact, and significant waste generation [14] [17]. The requirement for harsh reaction conditions and toxic reagents has motivated research into more sustainable alternatives.

Substrate specificity presents another challenge, as deacetoxycephalosporin C synthase exhibits limited activity toward hydrophobic penicillin substrates such as penicillin G [14]. Various strategies have been developed to improve substrate specificity, including directed evolution approaches and reaction medium optimization with organic solvents [14].

Process Optimization: Continuous-Flow Microfluidic Systems and One-Pot Synthesis

Continuous-flow microfluidic systems represent a significant advancement in cephalexin synthesis technology, offering enhanced control over reaction parameters and improved process efficiency compared to traditional batch methods [2] [19] [20].

Microfluidic Reactor Design

Microfluidic devices for cephalexin synthesis typically employ two-phase flow systems, including slug flow, co-current parallel flow, and counter-current parallel flow configurations [19] [20]. These systems utilize aqueous two-phase systems composed of polyethylene glycol and phosphate salts, providing buffer capacity while maintaining biocompatible conditions for enzymatic reactions [19].

The integrated slug-flow microfluidic reactor-separator operates with free enzyme in a closed loop, with the second phase serving for reactant introduction and product extraction [19]. This configuration achieves continuous operation for at least 5 hours, with operational time primarily limited by enzyme washout rather than catalyst deactivation [19].

Enhanced Mass Transfer

Microfluidic systems significantly improve mass transfer characteristics due to their small characteristic dimensions. Reactants are intensively transported through phase interfaces, leading to efficient conversion in the enzyme-containing phase [20]. Mathematical modeling studies predict that cephalexin yields exceeding 70% can be achieved in counter-current parallel flow arrangements, comparable to batch experimental results [20].

The application of electric fields can further enhance transport phenomena in microfluidic systems. While the improvement is modest due to similar charge polarities of 7-ADCA and cephalexin, electric field application can increase yields by several percentage points [20].

One-Pot Synthesis Strategies

One-pot reaction cascades eliminate the need for intermediate product separation and purification, resulting in more environmentally friendly and efficient processes [21]. These approaches combine multiple reaction steps in a single reactor, significantly reducing processing time and complexity compared to sequential two-step methods [21].

Several successful one-pot configurations have been demonstrated for cephalexin synthesis. The combination of penicillin G hydrolysis and cephalexin synthesis in a single reactor, with zinc complexation for product stabilization, achieves final yields of 71.5% [21]. Alternative configurations incorporating organic solvents yield 57.3% and 55.2% respectively [21].

Productivity Optimization

Continuous-flow systems demonstrate superior productivity compared to batch processes. The integrated microfluidic platform achieves cephalexin yields of 80% with respect to 7-ADCA, compared to 75% yield in batch mode under identical conditions [22]. The continuous operation capability provides significant advantages in terms of time and cost reduction while maintaining high productivity [22].

Process intensification through microfluidic technology enables precise control of reaction parameters including residence time, temperature, and concentration gradients. This level of control facilitates optimization of synthesis conditions for maximum yield and productivity while minimizing side reactions and waste generation [23].

Industrial Production: Economic Considerations and Catalyst Recycling Strategies

Industrial production of cephalexin involves complex economic considerations that influence process selection and optimization strategies. The economic viability of different synthetic approaches depends on factors including raw material costs, catalyst expenses, energy consumption, and waste treatment requirements [24] [25] [26].

Economic Analysis of Production Methods

Comprehensive economic analysis of cephalexin production reveals significant cost variations between different synthetic approaches. The traditional chemical synthesis route, while well-established, involves high capital investment due to the need for specialized equipment capable of handling harsh reaction conditions [24] [25].

Raw material costs constitute a major component of total production expenses. The primary feedstock cephalophenylglycine requires multiple precursor chemicals including 7-aminocephalosporanic acid, N-carbobenzoxyphenylglycine, and isobutyl chloroformate [24]. Supply chain stability and transportation costs for these precursors significantly influence overall production economics [24].

Energy consumption analysis demonstrates that heterogeneous electrochemical processes require substantial electrical input, with energy consumption values ranging from 4.07 to 8.67 kilowatt-hours per gram of total organic carbon removed [27]. These energy requirements must be balanced against process efficiency and environmental considerations [27].

Catalyst Recycling and Recovery

Catalyst recycling represents a critical economic factor in industrial cephalexin production, particularly for enzymatic processes. Immobilized penicillin G acylase demonstrates exceptional reusability, retaining 95.4% of initial activity after 10 synthesis cycles [1]. This remarkable stability significantly reduces catalyst replacement costs and enhances process economics.

Magnetic separation technology facilitates efficient catalyst recovery in processes employing sol-gel microparticles with magnetic properties. The half-life of 133 hours for immobilized biocatalysts during cephalexin synthesis indicates excellent operational stability [10]. Such longevity reduces catalyst consumption and associated costs.

Alternative catalyst systems demonstrate varying degrees of recyclability. Trioctylamine-based decomplexing agents achieve 90.6% recovery rates under alkaline conditions, maintaining decomplexation yields above 98% after five reuse cycles [28]. This recyclability reduces solvent consumption by 92% compared to traditional dichloromethane-based processes [28].

Market Dynamics and Supply Chain Factors

Cephalexin market dynamics significantly influence production strategies and economic considerations. Recent market analysis indicates price volatility driven by supply-demand imbalances, particularly influenced by production capacity in major manufacturing regions [29] [30].

Chinese production capacity plays a dominant role in global cephalexin supply, with post-holiday production surges creating supply gluts that drive prices lower [29]. The implementation of trade policies, including tariff adjustments, affects international pricing structures and competitiveness of different production regions [29].

Currency fluctuations impact production economics, with Asian currency devaluation against the US dollar making imported cephalexin more affordable in foreign markets [29]. These macroeconomic factors must be considered in long-term production planning and investment decisions.

Process Integration and Waste Minimization

Industrial production optimization focuses on process integration to minimize waste generation and improve overall efficiency. The replacement of high-toxicity, low-boiling-point solvents with safer alternatives represents a significant advancement in sustainable production practices [28].

Integrated process concepts combine reaction and product removal operations to enhance efficiency while reducing environmental impact [31]. These approaches eliminate intermediate purification steps, reducing both processing time and waste generation [31].

The implementation of continuous-flow technology enables better process control and waste minimization compared to traditional batch operations. Continuous systems facilitate real-time optimization and reduce the accumulation of undesirable byproducts [19] [22].

Regulatory and Environmental Considerations

Industrial cephalexin production must comply with stringent pharmaceutical manufacturing regulations and environmental standards. The trend toward green chemistry approaches reflects both regulatory requirements and market demand for sustainable production methods [10].

Environmental impact assessment includes evaluation of catalyst disposal, solvent recovery, and waste treatment requirements. The development of recyclable catalyst systems and biodegradable process aids supports environmental compliance while maintaining economic viability [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS
WHITE TO OFF-WHITE, CRYSTALLINE POWDER

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

347.09397721 g/mol

Monoisotopic Mass

347.09397721 g/mol

Boiling Point

727.4

Heavy Atom Count

24

LogP

0.65
0.65 (LogP)
logP = 0.65

Appearance

Solid powder

Melting Point

326.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5SFF1W6677
OBN7UDS42Y

Related CAS

105879-42-3 (mono-hydrochloride, mono-hydrate)
105879-42-3 (mono-hydrochloride,mono-hydrate)
23325-78-2 (mono-hydrate)
38932-40-0 (mono-hydrochloride salt)
66905-57-5 (di-hydrate)
15686-71-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cephalexin is indicated for the treatment of certain infections caused by susceptible bacteria. These infections include respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections.
FDA Label

Therapeutic Uses

Cephalosporins
/CEPHALEXIN/ HAS ANTIBACTERIAL SPECTRUM SIMILAR TO THAT OF PENICILLINS... AGAINST COCCI & GRAM-POSITIVE BACILLI, PENICILLIN G IS USUALLY MORE EFFECTIVE. ...MOST PENICILLINASES DO NOT AFFECT CEPHALEXIN...
...CEPHALOSPORINS ARE HIGHLY EFFECTIVE IN THERAPY OF VARIETY OF MILD-TO-SEVERE INFECTIONS DUE TO BOTH GRAM-POSITIVE & GRAM-NEGATIVE MICROORGANISMS. /CEPHALOSPORINS/
...CEPHALOSPORIN IS...DRUG OF 1ST CHOICE...FOR KLEBSIELLA INFECTIONS. ... THEY ARE...VALUABLE SECONDARY AGENTS, & THEY FREQUENTLY APPEAR AS ALTERNATIVE CHOICES TO PENICILLIN. /CEPHALOSPORINS/
For more Therapeutic Uses (Complete) data for CEPHALEXIN (9 total), please visit the HSDB record page.

Pharmacology

Cephalexin (also called Cefalexin) is a first generation cephalosporin antibiotic.[A179071,A179074] It is one of the most widely prescribed antibiotics, often used for the treatment of superficial infections that result as complications of minor wounds or lacerations.[Label] It is effective against most gram-positive bacteria through its inihibition of the cross linking reaction between N-acetyl muramicacid and N-acetylglucosamine in the cell wall, leading to cell lysis.[A179083]
Cephalexin is a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to second and third generation cephalosporins, cephalexin is more active against gram-positive and less active against gram-negative organisms.
Cephalexin Hydrochloride is the hydrochloride salt form of cephalexin, a beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. Cephalexin hydrochloride binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cephalexin Anhydrous is the anhydrous form of cephalexin, a semisynthetic first-generation cephalosporin with antibacterial activity. Cephalexin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DB - First-generation cephalosporins
J01DB01 - Cefalexin

Mechanism of Action

Cephalexin is a first generation cephalosporin antibiotic. Cephalosporins contain a beta lactam and dihydrothiazide. Unlike penicillins, cephalosprins are more resistant to the action of beta lactamase. Cephalexin inhibits bacterial cell wall synthesis, leading breakdown and eventualy cell death.
CEPHALOTHIN & ITS CONGENERS INHIBIT BACTERIAL CELL-WALL SYNTHESIS IN MANNER SIMILAR TO THAT OF PENICILLIN. /CEPHALOSPORINS/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/
CEPHALOSPORIN C IS VERY RESISTANT TO ACTION OF PENICILLINASE, FOR WHICH IT IS BOTH COMPETITIVE & NONCOMPETITIVE INHIBITOR, DEPENDING ON SUBSTRATE TESTED... /CEPHALOSPORINS/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15686-71-2

Absorption Distribution and Excretion

Well absorbed from the upper gastrointestinal tract with nearly 100% oral bioavailability. Cephalexin is not absorbed in the stomach but is absorbed in the upper intestine. Patients taking 250mg of cephalexin reach a maximum plasma concentration of 7.7mcg/mL and patients taking 500mg reach 12.3mcg/mL.
Cephalexin is over 90% excreted in the urine after 6 hours by glomerular filtration and tubular secretion with a mean urinary recovery of 99.3%. Cephalexin is unchanged in the urine.
5.2-5.8L.
Clearance from one subject was 376mL/min.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY... MORE THAN 90%...IS EXCRETED UNALTERED IN URINE WITHIN 6 HR, PRIMARILY BY RENAL TUBULAR SECRETION. ...THERAPEUTICALLY EFFECTIVE CONCN ARE STILL ACHIEVED IN URINE OF PT WITH DECR RENAL FUNCTION.
CEPHALEXIN...IS WELL ABSORBED FROM GI TRACT. PEAK PLASMA CONCN, REACHED @ ABOUT 1 HR AFTER INGESTION OF DRUG, ARE APPROX 9 & 18 UG/ML AFTER ORAL DOSES OF 250 & 500 MG, RESPECTIVELY. INGESTION OF FOOD MAY DELAY ABSORPTION.
CEPHALEXIN IS ALSO EXCRETED INTO BILE.
BOTH ABSORPTION & EXCRETION OF CEPHALEXIN ARE IMPAIRED IN NEW-BORN INFANTS, WHERE 24-HR URINARY RECOVERY OF ANTIBIOTIC ACCOUNTED FOR 5-66% OF DAILY ORAL DOSE.
For more Absorption, Distribution and Excretion (Complete) data for CEPHALEXIN (14 total), please visit the HSDB record page.

Metabolism Metabolites

Cephalexin is not metabolized in the body.

Wikipedia

Cefalexin
Cardiolipin

Drug Warnings

PHYSICIAN MUST ALTER EITHER DRUG DOSAGE OR INTERVAL BETWEEN DOSES WHEN RENAL FUNCTION IS IMPAIRED.
CEPHALOSPORINS SHOULD NOT BE USED TO TREAT BACTERIAL MENINGITIS. THIS IS TRUE FOR ALL CAUSATIVE MICROORGANISMS. ...PENETRATION OF CEPHALOSPORINS INTO CSF IS POOR. /CEPHALOSPORINS/
INFECTIONS DUE TO ENTEROCOCCI ARE USUALLY UNAFFECTED BY THESE CMPD... ENTEROCOCCAL ENDOCARDITIS CANNOT BE CURED WITH CEPHALOSPORIN EVEN WHEN IT IS GIVEN CONCURRENTLY WITH GENTAMICIN OR STREPTOMYCIN. /CEPHALOSPORINS/
ENTEROBACTER (AEROBACTER) INFECTIONS ARE, AS A RULE, RESISTANT TO THESE CMPD. /CEPHALOSPORINS/
For more Drug Warnings (Complete) data for CEPHALEXIN (20 total), please visit the HSDB record page.

Biological Half Life

The half life of cephalexin is 49.5 minutes in a fasted state and 76.5 minutes with food though these times were not significantly different in the study.
LESS THAN 10 TO 15%...IS BOUND TO PLASMA PROTEIN, & PLASMA DRUG CONCN FALL RAPIDLY, T/2 OF CEPHALEXIN NORMALLY BEING ABOUT 40 MIN.
/IN RATS/ RATIOS OF BONE TO SERUM CONCN AVG...1:9 FOR CEPHALEXIN DURING 0.25-4 HR AFTER /ORAL/ DOSING. DESPITE DIFFERENCES IN CONCN; T/2 IN BONE & SERUM WERE SIMILAR.
PEAK TIME, T/2 OF ELIMINATION, T/2 OF ABSORPTION, & VOL OF DISTRIBUTION WERE ALL SIMILAR FOLOWING ADMIN OF EITHER 1 OR 2 G OF CEPHALEXIN.
The serum half-life of cephalexin is 0.5-1.2 hr in adults with normal renal function. The serum half-life of the drug is reported to be about 5 hr in neonates and 2.5 hr in children 3-12 mo of age. In one study, the serum half-life was 7.7 hr in adults with creatinine clearances of 9.2 ml/min and 13.9 hr in adults with creatinine clearances of 4 ml/min.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

ACYLATION OF 7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID (PREPARED FROM CEPHALOSPORIN C) WITH 2-PHENYLGLYCINE IN AN APPROPRIATE DEHYDRATING ENVIRONMENT
7-AMINO-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, WHICH MAY BE PREPD FROM NATURAL ANTIBIOTIC CEPHALOSPORIN C, IS ACYLATED WITH 2-PHENYLGLYCINE IN APPROPRIATE DEHYDRATING ENVIRONMENT.

General Manufacturing Information

RYAN, ET AL, J MED CHEM 12, 310 (1969); MORIN, JACKSON, US PATENT 3,275,626 (1966 TO LILLY)
.../CEPHALEXIN/ SEMISYNTHETIC DERIVATIVE OF CEPHALOSPORIN C.

Analytic Laboratory Methods

FLUOROMETRIC ANALYSIS OF CEPHALOSPORIN ANTIBIOTICS.

Clinical Laboratory Methods

HIGH SPEED CHROMATOGRAPHIC DETERMINATION OF CEPHALEXIN IN HUMAN PLASMA & URINE.
A rapid, simple, and accurate spectrophotometric method was developed and used for the analysis of cephalexin or cephradinein the urine of volunteers who ingested the drugs.

Storage Conditions

Cephalexin capsules, tablets, and powder for oral suspension should be stored in tight containers at a temperature less than 40 °C, preferably between 15-30 °C. After reconstitution, cephalexin oral suspensions should be stored at 2-8 °C and discarded if not used within 2 wk.

Interactions

PROBENECID IS EFFECTIVE IN SLOWING URINARY CLEARANCE & ENHANCING DURATION OF SYSTEMIC ANTIMICROBIAL ACTIVITY /OF CEPHALEXIN/.
...CEPHALOSPORINS...MAY BE AFFECTED BY CONCURRENT USE OF...SULFINPYRAZONE. DIMINISHED TUBULAR SECRETION...RESULT IN HIGHER & MORE SUSTAINED SERUM LEVELS & HENCE, INTENSIFICATION OF DRUG ACTIVITY. /CEPHALOSPORINS/
FUROSEMIDE MAY ENHANCE NEPHROTOXICITY OF CEPHALOSPORINS. /CEPHALOSPORINS/
Hypoprothrombinemia induced by large doses of salicylates and/or cephalosporins, and the gastrointestinal ulcerative or hemorrhagic potential of nonsteroidal anti-inflammatory drugs (NSAIDs), salicylates, or sulfinpyrazone may increase the risk of hemorrhage. /Cephalosporins/
For more Interactions (Complete) data for CEPHALEXIN (6 total), please visit the HSDB record page.

Stability Shelf Life

ACID-STABLE

Dates

Modify: 2023-08-15
1: Pontremoli C, Barbero N, Viscardi G, Visentin S. Mucin-drugs interaction: The
2: Beloglazova NV, Eremin SA. Design of a sensitive fluorescent polarization
3: Singh PK, Prabhune A, Ogale S. Pulsed Laser-Driven Molecular Self-assembly of
4: Patel R, Amber KT. Thrombotic thrombocytopenic purpura in a postoperative
5: Baradhi KM, Ahmed S, Buford ML. The Case | Acute renal failure after
6: Anacona JR, Rangel V, Loroño M, Camus J. Tetradentate metal complexes derived
7: Lata K, Sharma R, Naik L, Rajput YS, Mann B. Synthesis and application of
8: Anacona JR, Rincones M. Tridentate hydrazone metal complexes derived from
9: Prados AP, Schaiquevich P, Kreil V, Monfrinotti A, Quaine P, Tarragona L,
10: Agrawal A, Rao M, Jasdanwala S, Mathur A, Eng M. Cephalexin induced
11: Kulapina OI, Vostrikova AM. [Rapid determination of cephalexin in biological
12: Ayazi P, Mahyar A, Taremiha A, Ghorani N, Esmailzadehha N. Effect of oral
13: Anacona JR, Rodriguez JL, Camus J. Synthesis, characterization and
14: Cunha BA. Cephalexin remains the preferred antibiotic for uncomplicated
15: Panda SS, Ravi Kumar BV, Dash R, Mohanta G. Determination of Cephalexin
16: Bhaskara Rao BV, Mukherji R, Shitre G, Alam F, Prabhune AA, Kale SN.
17: Chou YJ, Lee KY, Tsai MS, Sun HY, Hung CC. Use of cephalexin plus
18: Autmizguine J, Watt KM, Théorêt Y, Kassir N, Laferrière C, Parent S, Tapiéro
19: Liew KB, Peh KK, Loh GO, Tan YT. Three-ways crossover bioequivalence study of
20: Yin L, Qin C, Chen K, Zhu C, Cao H, Zhou J, He W, Zhang Q. Gastro-floating

Explore Compound Types